Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride
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Overview
Description
Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride: is a chemical compound with the molecular formula C13H18ClNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride typically involves the reaction of 1-methyl-4-phenylpyrrolidine-3-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often obtained as a crystalline solid, which is then packaged and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
- Methyl 4-phenylpiperidine-4-carboxylate hydrochloride
- Methyl 1,2-diphenylpyrrolidine-3-carboxylate
Comparison: Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride is unique due to its specific structural features, such as the presence of a methyl group at the nitrogen atom and a phenyl group at the 4-position of the pyrrolidine ring.
Properties
Molecular Formula |
C13H18ClNO2 |
---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c1-14-8-11(10-6-4-3-5-7-10)12(9-14)13(15)16-2;/h3-7,11-12H,8-9H2,1-2H3;1H |
InChI Key |
ZARJSZGXVPWETL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)C(=O)OC)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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